Tetrahydroisocucurbitacin I

Description

Classification and General Significance of Cucurbitacins as Triterpenoids

Cucurbitacins are a class of structurally diverse tetracyclic triterpenoids. nih.govoup.com These compounds are derived from the cucurbitane skeleton, a specific triterpene hydrocarbon known chemically as 19-(10→9β)-abeo-10α-lanost-5-ene. wikipedia.orgebi.ac.uk A defining characteristic of all cucurbitacins is the presence of a double bond at the 5th and 6th carbon positions. plantarchives.org The vast array of cucurbitacins, designated by letters A through T, arises from variations in functional groups on the A and C rings of their structure, as well as diversity in their side chains and stereochemistry. nih.govmdpi.com

These compounds are synthesized in plants through the mevalonate (B85504) (MVA) pathway, which ultimately forms the basic cucurbitane-type triterpenoid (B12794562) skeleton. maxapress.com Cucurbitacins are well-known for their bitter taste, which serves as a natural defense mechanism against herbivores. ebi.ac.uk Beyond their ecological role, cucurbitacins have garnered significant scientific interest due to their wide range of pharmacological activities. nih.govnih.gov They are found not only in the Cucurbitaceae family but also in numerous other plant families, some mushrooms, and even certain marine mollusks. wikipedia.orgebi.ac.uk

| Property | Description |

| Chemical Class | Triterpenoid |

| Core Skeleton | Cucurbitane |

| Parent Hydrocarbon | 19-(10→9β)-abeo-10α-lanost-5-ene wikipedia.orgebi.ac.uk |

| Key Structural Feature | Double bond at C5-C6 plantarchives.org |

| Natural Function | Defense against herbivores ebi.ac.uk |

Historical Context of Tetrahydroisocucurbitacin I Structural Elucidation and Early Research

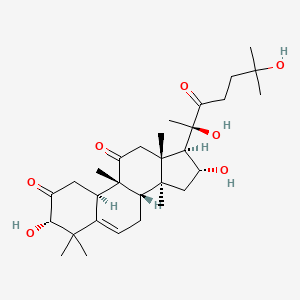

Tetrahydroisocucurbitacin I is a specific member of the cucurbitacin family. Its chemical formula is C₃₀H₄₆O₇. nih.govbiocrick.com Early research identified Tetrahydroisocucurbitacin I as a natural product originating from plants such as Hemsleya amabilis. biocrick.comchemfaces.com The initial structural elucidation, a critical step in understanding the compound's properties, was a focus of research published in the Gazzetta Chimica Italiana in 1978. chemfaces.comresearchgate.net This foundational work established the specific arrangement of atoms and functional groups that define Tetrahydroisocucurbitacin I.

The process of structural elucidation for complex natural products like Tetrahydroisocucurbitacin I typically involves a combination of advanced analytical techniques. These methods include Mass Spectrometry (MS), which provides precise mass-related data, and Nuclear Magnetic Resonance (NMR) spectroscopy, which helps to define the chemical structure. rfi.ac.ukanu.edu.au For instance, techniques such as 1D and 2D NMR, along with high-resolution mass spectrometry (HR-MS), are instrumental in piecing together the intricate molecular architecture of such compounds. anu.edu.aunih.govanu.edu.au Early studies on related cucurbitacins, such as those from Bryonia cretica, also contributed to the broader understanding of this class of compounds and their structural variations. chemfaces.com

Structure

3D Structure

Properties

IUPAC Name |

(3S,8S,9R,10R,13R,14S,16R,17R)-17-[(2R)-2,6-dihydroxy-6-methyl-3-oxoheptan-2-yl]-3,16-dihydroxy-4,4,9,13,14-pentamethyl-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-2,11-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,17,19-20,23-24,32,35-37H,10-15H2,1-8H3/t17-,19-,20+,23+,24-,27+,28-,29+,30+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQLCUPUXBKOMCZ-PYZGANRSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(=O)CC2C1=CCC3C2(C(=O)CC4(C3(CC(C4C(C)(C(=O)CCC(C)(C)O)O)O)C)C)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3CC(=O)[C@H](C4(C)C)O)C)C)[C@](C)(C(=O)CCC(C)(C)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601130995 | |

| Record name | (3α,9β,10α,16α)-3,16,20,25-Tetrahydroxy-9-methyl-19-norlanost-5-ene-2,11,22-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601130995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3877-89-2 | |

| Record name | (3α,9β,10α,16α)-3,16,20,25-Tetrahydroxy-9-methyl-19-norlanost-5-ene-2,11,22-trione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3877-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3α,9β,10α,16α)-3,16,20,25-Tetrahydroxy-9-methyl-19-norlanost-5-ene-2,11,22-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601130995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation Methodologies of Tetrahydroisocucurbitacin I

Botanical Sources and Distribution, focusing on Hemsleya amabilis and Cucurbitaceae Family Members

Tetrahydroisocucurbitacin I is primarily isolated from the rhizomes of Hemsleya amabilis. chemfaces.com This plant is a species within the genus Hemsleya, which belongs to the gourd family, Cucurbitaceae. wikipedia.org The genus Hemsleya is native to a region spanning the Eastern Himalayas to southern China and Papuasia. wikipedia.org

The Cucurbitaceae family is a large and significant plant family, comprising approximately 101 to 130 genera and over 800 species. scielo.brarcjournals.orgwikipedia.org Members of this family are distributed widely across tropical and temperate regions of the world. wikipedia.org The family is well-known for its many economically and nutritionally important species, which are among the earliest cultivated plants. wikipedia.org Notable genera within this family include Cucurbita (squash, pumpkin), Citrullus (watermelon), Cucumis (cucumber, melons), and Luffa (luffa sponge). wikipedia.orgslideshare.net While Tetrahydroisocucurbitacin I is specifically cited as being isolated from Hemsleya amabilis, the broader Cucurbitaceae family is a rich source of various cucurbitacin compounds and their derivatives. chemfaces.comchemfaces.com

Table 1: Botanical Source of Tetrahydroisocucurbitacin I

| Genus | Species | Family | Plant Part | Primary Location |

|---|---|---|---|---|

| Hemsleya | Hemsleya amabilis | Cucurbitaceae | Rhizomes chemfaces.com | Eastern Himalayas, Southern China wikipedia.org |

Advanced Extraction Techniques from Natural Matrices for Cucurbitacins

The initial step in isolating Tetrahydroisocucurbitacin I and other cucurbitacins from their natural plant sources is extraction. This process separates the compounds of interest from the solid plant matrix. researchgate.net

Conventional extraction methods for cucurbitacins often involve maceration or solvent extraction using polar solvents like methanol (B129727) and ethanol, or moderately polar solvents such as chloroform. mdpi.comgoogle.com However, modern advancements have led to the development of more efficient techniques that can offer improved yields and reduced extraction times. nih.gov These advanced methods often utilize energy sources like microwaves or ultrasound to enhance the extraction process. mdpi.comnih.gov

Key advanced extraction techniques include:

Microwave-Assisted Extraction (MAE): This method uses microwave energy to heat the solvent and sample, which can accelerate the extraction process, making it simpler and faster than some conventional methods. nih.gov

Ultrasonic-Assisted Extraction (UAE): Also known as sonication, this technique employs high-frequency sound waves to create cavitation bubbles in the solvent. nih.gov The collapse of these bubbles near the plant material disrupts cell walls, enhancing solvent penetration and compound release. researchgate.net UAE is noted for being a simple, inexpensive, and efficient method. nih.gov

Supercritical Fluid Extraction (SCFE): This technique uses a supercritical fluid, most commonly CO2, as the extraction solvent. SCFE allows for the extraction of compounds without the use of organic solvents, which can be advantageous for certain applications. mdpi.com

Pressurised Liquid Extraction (PLE): PLE uses conventional solvents at elevated temperatures and pressures, which increases the efficiency of the extraction process and accelerates mass transfer rates. researchgate.net

The choice of extraction method depends on several factors, including the specific cucurbitacin being targeted, its location within the plant matrix, and the properties of the sample itself. mdpi.com

Table 2: Comparison of Extraction Techniques for Cucurbitacins

| Technique | Principle | Advantages |

|---|---|---|

| Conventional Solvent Extraction | Soaking plant material in a solvent (e.g., methanol, ethanol) to dissolve target compounds. mdpi.com | Simple setup, well-established protocols. |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant matrix, accelerating compound release. nih.gov | Faster, simpler operation compared to some regular methods. nih.gov |

| Ultrasonic-Assisted Extraction (UAE) | Employs high-frequency sound waves to disrupt plant cell walls and enhance solvent penetration. nih.govresearchgate.net | Efficient, inexpensive, and generally safe. nih.gov |

| Supercritical Fluid Extraction (SCFE) | Utilizes a fluid above its critical temperature and pressure (e.g., CO2) as a highly effective solvent. mdpi.com | Avoids use of organic solvents, highly selective. mdpi.com |

| Pressurised Liquid Extraction (PLE) | Employs solvents at high temperature and pressure to increase extraction speed and efficiency. researchgate.net | Faster extraction, lower solvent consumption than Soxhlet. researchgate.net |

Chromatographic Isolation and Purification Protocols for Tetrahydroisocucurbitacin I

Following extraction, the resulting crude extract is a complex mixture containing Tetrahydroisocucurbitacin I along with numerous other compounds. google.com Therefore, chromatographic techniques are essential for the separation and purification of the target molecule. iipseries.org The isolation process typically involves a multi-step chromatographic operation to achieve a high degree of purity. researchgate.net

Commonly employed chromatographic methods include:

Thin-Layer Chromatography (TLC): TLC is often used as a rapid and cost-effective preliminary analysis method. iipseries.org It helps in monitoring the progress of the separation and identifying fractions that contain the compounds of interest. mdpi.comjppres.com

Column Chromatography (CC): This is a fundamental purification technique. mdpi.com For cucurbitacin isolation, silica (B1680970) gel is a frequently used stationary phase. google.com Flash column chromatography, a variation that uses pressure to speed up the process, is a preferred method for the initial purification of the crude extract. researchgate.netgoogle.com

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique crucial for the final stages of purification. google.comiipseries.org Semi-preparative HPLC is specifically employed to isolate pure compounds from the enriched fractions obtained from column chromatography, yielding Tetrahydroisocucurbitacin I with high purity. researchgate.netnih.gov

Table 3: Chromatographic Techniques in the Isolation of Tetrahydroisocucurbitacin I

| Chromatographic Method | Principle of Separation | Role in Isolation Protocol |

|---|---|---|

| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning of compounds between a solid stationary phase and a liquid mobile phase on a flat plate. iipseries.org | Preliminary screening of extracts and monitoring the separation process in other chromatography methods. mdpi.comjppres.com |

| Flash Column Chromatography | Liquid chromatography accelerated by applying moderate pressure, forcing the solvent through a column of stationary phase (e.g., silica gel). researchgate.netgoogle.com | Preferred for the initial fractionation and pre-purification of the crude plant extract. researchgate.netgoogle.com |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation achieved by pumping a liquid mobile phase through a column packed with a solid stationary phase under high pressure. iipseries.org | Final purification of the target compound from complex mixtures to achieve high purity (semi-preparative HPLC). researchgate.netnih.gov |

Advanced Analytical Methodologies for Characterization and Quantification of Tetrahydroisocucurbitacin I

High-Resolution Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone technique for the structural elucidation of complex natural products like cucurbitacins. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and proton skeleton of a molecule.

¹H NMR and ¹³C NMR: One-dimensional NMR experiments are fundamental for identifying the chemical environments of hydrogen (¹H) and carbon (¹³C) atoms within the molecule. ¹H NMR spectra reveal the number of different types of protons, their electronic environment, and their proximity to other protons through spin-spin coupling. nih.gov The chemical shifts (δ) in ¹³C NMR provide information on the types of carbon atoms present (e.g., methyl, methylene, methine, quaternary, carbonyl).

DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons, which is crucial for piecing together the carbon framework.

2D NMR Techniques (¹H-¹H COSY, HMQC, HMBC): Two-dimensional NMR experiments are essential for establishing the connectivity between atoms.

¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms.

HMQC (Heteronuclear Multiple Quantum Coherence): Correlates proton signals with the signals of the carbon atoms to which they are directly attached.

The following table represents typical NMR spectral data that would be used in the structural elucidation of a dihydrocucurbitacin skeleton, similar to Tetrahydroisocucurbitacin I.

| Carbon Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm, multiplicity, J in Hz) | HMBC Correlations (from H to C) |

| 1 | 35.4 | 1.58 (m), 1.72 (m) | C-2, C-5, C-10 |

| 2 | 28.2 | 1.95 (m), 2.10 (m) | C-1, C-3, C-4, C-10 |

| 3 | 78.1 | 3.25 (dd, 11.5, 4.5) | C-1, C-2, C-4, C-5 |

| 4 | 40.5 | - | - |

| 5 | 52.3 | 2.80 (d, 12.0) | C-1, C-4, C-6, C-10, C-19 |

| 6 | 215.1 | - | - |

| 11 | 210.8 | - | - |

| 20 | 72.5 | 4.35 (t, 6.5) | C-17, C-21, C-22 |

| 22 | 220.3 | - | - |

| 23 | 45.1 | 2.55 (m) | C-22, C-24, C-25 |

| 24 | 31.2 | 2.68 (m) | C-23, C-25, C-26, C-27 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. taylorandfrancis.com It is used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis. researchgate.net

EI-MS (Electron Ionization Mass Spectrometry): This hard ionization technique often leads to extensive fragmentation, providing a characteristic "fingerprint" for the molecule that can be compared to spectral libraries.

LC-MS (Liquid Chromatography-Mass Spectrometry): This hyphenated technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. mdpi.com Soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used, which keep the molecule intact and allow for the determination of the molecular weight.

GC-MS (Gas Chromatography-Mass Spectrometry): Similar to LC-MS, this technique couples gas chromatography with mass spectrometry. It is suitable for volatile and thermally stable compounds or derivatives. thepharmajournal.com

High-resolution mass spectrometry (HRMS), often coupled with techniques like Time-of-Flight (TOF) or Orbitrap analyzers, can determine the mass of a molecule with very high accuracy, allowing for the calculation of its elemental formula. mdpi.com Tandem mass spectrometry (MS/MS) provides further structural details by inducing fragmentation of a selected parent ion and analyzing the resulting daughter ions. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations (stretching, bending) at specific frequencies. For a compound like Tetrahydroisocucurbitacin I, IR spectroscopy would be expected to show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and carbon-carbon single and double bonds. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about conjugated systems within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons to higher energy orbitals. The wavelength of maximum absorbance (λmax) can indicate the presence and extent of chromophores, such as conjugated ketones, in the cucurbitacin structure. nih.gov

Advanced Chromatographic Separation and Detection Methods

Chromatography is an essential tool for the isolation, purification, and quantification of Tetrahydroisocucurbitacin I from complex mixtures such as plant extracts. nih.gov

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

HPLC is a premier technique for separating components of a mixture with high resolution and sensitivity. jocpr.com Reversed-phase HPLC (RP-HPLC) is commonly employed for the analysis of moderately polar compounds like cucurbitacins. nih.gov

A typical RP-HPLC method involves:

Stationary Phase: A nonpolar column, such as a C18 (octadecylsilyl) column.

Mobile Phase: A polar solvent mixture, often consisting of water (frequently with an acid modifier like formic acid) and an organic solvent like acetonitrile or methanol (B129727). researchgate.net

Detection: A UV detector is commonly used, as the carbonyl groups in the cucurbitacin skeleton provide UV absorbance. researchgate.net A photodiode array (PDA) detector can provide spectral information across a range of wavelengths simultaneously.

LC-MS/MS combines the separation capabilities of HPLC with the highly sensitive and selective detection of tandem mass spectrometry. nih.govnih.gov This is the state-of-the-art method for quantifying trace amounts of specific compounds in complex biological matrices. By using Multiple Reaction Monitoring (MRM), the mass spectrometer is set to detect a specific precursor-to-product ion transition, providing exceptional selectivity and minimizing interference from other components in the sample. researchgate.net

| Parameter | Typical HPLC Conditions for Cucurbitacin Analysis |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile and Water (often with 0.1% formic acid) |

| Flow Rate | 0.5 - 1.5 mL/min researchgate.net |

| Detection | UV at ~210-230 nm or MS/MS |

| Column Temperature | 25-40 °C researchgate.net |

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful separation technique for volatile and thermally stable compounds. unirioja.es While cucurbitacins themselves generally have low volatility due to their size and multiple polar functional groups, GC analysis can be performed after derivatization. This chemical modification process (e.g., silylation) replaces active hydrogens on hydroxyl groups with less polar, more volatile groups.

GC-MS couples the GC separator to a mass spectrometer, allowing for the identification of the separated components based on their mass spectra. mdpi.comusm.my The mass spectrometer records the fragmentation pattern of each compound as it elutes from the GC column, which can be compared to spectral libraries for identification. jocpr.comwalshmedicalmedia.com This technique is highly effective for the qualitative and quantitative analysis of derivatized steroids and triterpenoids. mdpi.com

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) represents a highly efficient analytical technique for the separation of charged molecules, making it a potentially powerful tool for the analysis of Tetrahydroisocucurbitacin I, particularly if derivatization is employed to introduce a charge. colby.edu This method is performed in narrow-bore fused-silica capillaries, offering high resolution and minimal sample volume requirements. colby.eduagilent.com

The fundamental setup for a CE system includes a high-voltage power supply, a capillary, two buffer reservoirs, electrodes, and an on-column detector. colby.edu Separation is achieved based on the differential migration of analytes in an electric field. agilent.com Two primary phenomena govern this migration: electrophoretic flow and electroosmotic flow (EOF). The velocity of an ion is determined by its electrophoretic mobility, which is influenced by its charge and size. agilent.comyoutube.com Simultaneously, the EOF, which is the bulk flow of the buffer solution, is generated by the ionization of silanol groups on the inner wall of the silica (B1680970) capillary. youtube.com

For a compound like Tetrahydroisocucurbitacin I, which is neutral, modifications to the CE method would be necessary. This could involve the formation of charged complexes with buffer additives or derivatization to introduce an ionizable functional group. Different modes of CE can be employed:

Capillary Zone Electrophoresis (CZE): This is the most common mode of CE, where separation occurs in a continuous buffer solution. Analytes are separated into distinct zones based on their charge-to-size ratio. sciex.com

Micellar Electrokinetic Chromatography (MEKC): This variation is particularly suited for the separation of neutral compounds. A surfactant is added to the buffer at a concentration above its critical micelle concentration. Neutral analytes partition between the micelles (a pseudo-stationary phase) and the surrounding aqueous buffer (mobile phase), and separation occurs based on these partitioning differences, similar to chromatography.

Capillary Isoelectric Focusing (CIEF): This technique is used for amphoteric substances like proteins and peptides, separating them based on their isoelectric point (pI). colby.edusciex.com

The high efficiency of CE allows for the separation of structurally similar compounds, which would be advantageous in distinguishing Tetrahydroisocucurbitacin I from other related cucurbitacins or their isomers. colby.edu Coupling CE with sensitive detection methods, such as laser-induced fluorescence (LIF) or mass spectrometry (MS), can provide very low limits of detection, essential for quantifying trace amounts of the compound in complex matrices. sciex.comnih.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile, cost-effective, and rapid chromatographic technique widely used for the separation, identification, and purity assessment of compounds from various sources, including plant extracts. umich.edunih.govanalyticaltoxicology.com It is particularly well-suited for the analysis of cucurbitacins. researchgate.net

The process involves a stationary phase, typically a thin layer of an adsorbent material like silica gel or alumina, coated onto a flat carrier such as a glass plate. umich.edunih.gov The sample, dissolved in a volatile solvent, is applied as a small spot onto the baseline of the plate. umich.edu The plate is then placed in a sealed chamber containing a suitable mobile phase (developing solvent). umich.edu By capillary action, the mobile phase moves up the plate, and the components of the sample mixture are separated based on their differential partitioning between the stationary and mobile phases. umich.edu

Key aspects of TLC analysis for Tetrahydroisocucurbitacin I include:

Stationary Phase: Silica gel plates are commonly used for separating compounds of low to medium polarity, such as triterpenoids. umich.edu

Mobile Phase: The choice of solvent system is critical for achieving good separation. A mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is often used, with the ratio adjusted to optimize the separation of target compounds. researchgate.net

Visualization: Since cucurbitacins are often not colored, visualization techniques are required. Compounds with a UV-absorbing chromophore can be visualized under UV light, where they appear as dark spots on a fluorescent background. umich.edu Alternatively, the plate can be sprayed with a chemical reagent that reacts with the compounds to produce colored spots. researchgate.net Common spray reagents for terpenoids include:

Liebermann-Burchard reagent: Produces blue, green, or brown spots with terpenoids. researchgate.net

P-anisaldehyde-sulfuric acid: Can produce specific colors for terpenoids and steroids. researchgate.net

Iodine vapor: Stains organic compounds, appearing as yellow-brown spots. analyticaltoxicology.com

Identification: The primary method for identification in TLC is the Retention Factor (Rf) value, calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. This value can be compared to that of a known standard run on the same plate. umich.edu

TLC is an excellent tool for initial screening of extracts for the presence of Tetrahydroisocucurbitacin I, monitoring the progress of its extraction and purification, and assessing the purity of the isolated compound. umich.edu

Advanced Sample Preparation and Enrichment Strategies

Effective sample preparation is a critical step to isolate Tetrahydroisocucurbitacin I from complex matrices, remove interferences, and concentrate the analyte before instrumental analysis. thermofisher.com A variety of advanced and miniaturized techniques have been developed to improve efficiency, reduce solvent consumption, and enhance sensitivity. thermofisher.comnih.gov

Solid-Phase Microextraction (SPME) SPME is an innovative, solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step. nih.govresearchgate.net It utilizes a fused silica fiber coated with a stationary phase. The fiber is exposed to the sample, and analytes partition from the sample matrix into the coating until equilibrium is reached. nih.gov The fiber is then transferred to the injection port of a chromatographic instrument for thermal desorption and analysis. researchgate.net SPME offers advantages such as simplicity, high sensitivity, and reduced solvent use, making it an environmentally friendly "green" technique. nih.govnih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) The QuEChERS method is a streamlined approach that has gained popularity for the analysis of various analytes in complex matrices like food and agricultural products. mz-at.dechromatographyonline.comyoutube.com It involves a two-step process:

Extraction and Partitioning: The sample is first homogenized and then extracted with a solvent (typically acetonitrile) in the presence of salts (e.g., magnesium sulfate, sodium chloride). youtube.comthermofisher.com Shaking and centrifugation separate the sample into an organic layer (containing the analytes) and an aqueous layer. youtube.com

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the organic extract is transferred to a tube containing a small amount of SPE sorbent (e.g., primary secondary amine, PSA) and magnesium sulfate. chromatographyonline.comthermofisher.com The sorbent removes interfering matrix components like organic acids and fatty acids. chromatographyonline.com After vortexing and centrifugation, the cleaned supernatant is ready for analysis. youtube.com The QuEChERS approach significantly improves laboratory efficiency and is effective for a wide range of compounds. mz-at.de

Liquid-Liquid Extraction (LLE) LLE is a classic separation technique based on the principle of partitioning a compound between two immiscible liquid phases. researchgate.net Typically, an aqueous sample containing the analyte is mixed with an immiscible organic solvent in a separatory funnel. youtube.comyoutube.com The analyte, based on its relative solubility, distributes between the two phases. youtube.com After vigorous shaking to facilitate mass transfer, the layers are allowed to separate. youtube.comyoutube.com The layer containing the analyte of interest is then collected for further processing or analysis. youtube.com LLE is a foundational technique but can be time-consuming and require significant volumes of organic solvents. researchgate.net

Supercritical Fluid Extraction (SFE) SFE is a green extraction technology that uses a supercritical fluid as the solvent. nih.govthepharmajournal.comamazonaws.com A substance becomes a supercritical fluid when its temperature and pressure are above its critical point, endowing it with properties of both a liquid and a gas. nih.gov Carbon dioxide (CO2) is the most commonly used supercritical fluid due to its low critical temperature (31.1 °C), non-toxicity, and low cost. nih.govthepharmajournal.com In its supercritical state, CO2 behaves as a lipophilic solvent, effective for extracting non-polar compounds. thepharmajournal.com The solvating power of the fluid can be finely tuned by adjusting the pressure and temperature, allowing for selective extraction of target compounds like Tetrahydroisocucurbitacin I. wikipedia.orgnih.gov After extraction, the analyte is easily recovered by simply depressurizing the system, which causes the CO2 to return to its gaseous state, leaving a pure, solvent-free extract. thepharmajournal.comwikipedia.org

Solid Phase Extraction (SPE) SPE is a widely used technique for sample cleanup, concentration, and fractionation prior to chromatographic analysis. thermofisher.comyoutube.com The process involves passing a liquid sample through a cartridge containing a solid adsorbent (the sorbent). youtube.com The analyte of interest is retained on the sorbent while other components of the sample matrix pass through. The general steps are:

Conditioning: The sorbent is treated with a solvent to activate it. youtube.com

Sample Loading: The sample is passed through the cartridge, and the analyte adsorbs to the sorbent. youtube.com

Washing: Impurities and interfering compounds are washed from the cartridge with a solvent that does not elute the analyte. labrulez.com

Elution: A different solvent is used to disrupt the analyte-sorbent interaction and elute the purified analyte for collection. thermofisher.com SPE is more efficient than LLE, uses smaller volumes of solvent, and can be easily automated. thermofisher.comlabrulez.com

Table 1: Comparison of Advanced Sample Preparation Techniques

| Technique | Principle | Primary Application | Key Advantages |

|---|---|---|---|

| Solid-Phase Microextraction (SPME) | Equilibrium partitioning of analyte between sample matrix and a coated fiber. nih.gov | Trace analysis, volatile and semi-volatile compounds. | Solvent-free, simple, integrates sampling and concentration. nih.gov |

| QuEChERS | Solvent extraction with salting-out followed by dispersive SPE cleanup. chromatographyonline.com | Multi-residue analysis in complex matrices (e.g., food). thermofisher.com | Fast, easy, low solvent use, high throughput. mz-at.de |

| Liquid-Liquid Extraction (LLE) | Differential solubility of analyte in two immiscible liquid phases. researchgate.net | General purpose extraction from liquid samples. | Simple equipment, applicable to a wide range of compounds. researchgate.net |

| Supercritical Fluid Extraction (SFE) | Extraction using a solvent above its critical temperature and pressure. thepharmajournal.com | Extraction of natural products, thermally labile compounds. | "Green" technique, tunable selectivity, solvent-free extract. nih.gov |

| Solid Phase Extraction (SPE) | Partitioning of analyte between a solid sorbent and a liquid mobile phase. thermofisher.com | Sample cleanup, concentration, and fractionation. youtube.com | High recovery, efficient, can be automated, reduces solvent use compared to LLE. thermofisher.com |

Synthetic Approaches and Chemical Modifications of Tetrahydroisocucurbitacin I

Total Synthesis Strategies for Cucurbitacin Analogues and Derivatives

The total synthesis of the cucurbitane skeleton is a formidable task due to its structural complexity, which includes a tetracyclic framework and multiple stereodefined quaternary centers. nsf.govresearchgate.net While the total synthesis of every cucurbitacin has not been achieved, strategies developed for related analogues provide a roadmap for accessing compounds like Tetrahydroisocucurbitacin I. mdpi.com

A significant challenge in cucurbitacin synthesis is the construction of the characteristic three quaternary stereocenters at positions C9, C13, and C14. nsf.gov Historically, some approaches have explored a biomimetic lanostane-to-cucurbitane rearrangement. nsf.gov However, a more direct, or de novo, synthesis offers greater flexibility. A recent successful asymmetric total synthesis of octanorcucurbitacin B, a related cucurbitane triterpenoid (B12794562), showcases a modern approach. nsf.govresearchgate.net This strategy diverged from the biosynthetic hypothesis, providing direct access to the cucurbitane skeleton without proceeding through a lanostane (B1242432) intermediate. nsf.govresearchgate.net The key steps involved a metallacycle-mediated annulative cross-coupling followed by an intramolecular Heck reaction to construct the tetracyclic core with the correct stereochemistry at the C9 and C13 quaternary centers. nsf.gov

Other synthetic efforts have focused on convergent strategies, such as using a Diels-Alder reaction to form the core structure. acs.org Studies have examined how variations in the dienophile, such as 2-methyl-2-cyclohexenone, affect the stereoselectivity of the cycloaddition, which is crucial for establishing the correct relative stereochemistry of the final molecule. acs.org These foundational strategies for assembling the cucurbitane core are essential for the future total synthesis of Tetrahydroisocucurbitacin I and other complex derivatives.

| Synthetic Strategy | Key Reactions | Target Core/Molecule | Reference |

| Asymmetric De Novo Synthesis | Annulative Cross-Coupling, Intramolecular Heck Reaction | Octanorcucurbitacin B | nsf.govresearchgate.net |

| Convergent Synthesis | Diels-Alder Reaction | Cucurbitacin B and D Core | acs.org |

| Biomimetic Rearrangement | Lanostane-to-Cucurbitane Transformation | Cucurbitane Skeleton | nsf.gov |

Semi-Synthetic Derivatization and Structural Diversification Techniques

Semi-synthesis, which involves the chemical modification of abundant, naturally occurring cucurbitacins, is a more common and practical approach to generating novel analogues. researchgate.netnih.gov This strategy leverages the pre-assembled complex scaffold and focuses on targeted modifications to alter biological activity and improve physicochemical properties. researchgate.nettandfonline.com

Key functional groups on the cucurbitacin skeleton serve as handles for derivatization, particularly the hydroxyl groups at C-2 and C-25. researchgate.net For instance, numerous derivatives of Cucurbitacin B have been created through modifications at these positions. The creation of an acyl ester at the C-25 hydroxyl group or the formation of ether groups at the C-2 hydroxyl has been shown to influence the molecule's activity. researchgate.net Similarly, the introduction of a C-1 enone group or the replacement of the C-25 hydroxyl with an acetoxy group can alter the cytotoxic profile of these compounds, as seen in comparisons between Cucurbitacin D, E, and I. nih.gov

The synthesis of hydrazone derivatives from Cucurbitacin IIa represents another important derivatization strategy. nih.gov These modifications have led to the creation of compounds with altered biological profiles. nih.gov The development of conjugates, such as linking cucurbitacins to peptides like c(RGDyK) via a PEG linker, is another advanced semi-synthetic technique aimed at targeted delivery. tandfonline.com Such structural diversification is crucial for exploring structure-activity relationships and developing analogues with potentially improved therapeutic properties. mdpi.com

| Parent Compound | Site of Modification | Type of Derivative | Reference |

| Cucurbitacin B | C-2 OH, C-25 OH | Ethers, Acyl Esters | researchgate.net |

| Cucurbitacin D | C-25 OH | Acetoxy Group (yields Cucurbitacin I structure) | nih.gov |

| Cucurbitacin IIa | Carbonyl Group | Hydrazones | nih.gov |

| Cucurbitacin D | Side Chain | c(RGDyK) Peptide Conjugate | tandfonline.com |

Enzymatic Synthesis and Biotransformation Techniques for Analogues

The biosynthesis of cucurbitacins in plants involves a series of enzymatic reactions that create the vast structural diversity seen in nature. nih.govfrontiersin.org Harnessing these enzymes offers a powerful method for the synthesis and modification of cucurbitacin analogues under mild and highly specific conditions. nih.gov

The core cucurbitacin skeleton, cucurbitadienol (B1255190), is formed from 2,3-oxidosqualene (B107256) by the enzyme oxidosqualene cyclase (OSC). nih.govfrontiersin.org Subsequent modifications are carried out by tailoring enzymes, primarily from the cytochrome P450 (CYP450) and acetyltransferase (ACT) families. nih.govfrontiersin.org These enzymes are responsible for the hydroxylation and acetylation steps that differentiate the various cucurbitacins. nih.gov

Researchers have identified and characterized specific enzymes involved in these transformations. For example, acetyltransferases (ACTs) have been shown to catalyze the acetylation of the C-25 hydroxyl group of Cucurbitacin I to produce Cucurbitacin E. researchgate.net Conversely, they can also deacetylate the C-25 acetyl moiety of Cucurbitacin B to produce Cucurbitacin D. researchgate.net Other enzymes, such as UDP-glucosyltransferases (UGTs), are responsible for adding sugar moieties to the cucurbitacin core. nih.govresearchgate.net

Biotransformation using whole microbial cells is another effective technique. A strain of Streptomyces has been used to convert cucurbitacin glycosides into their more active aglycone form, Cucurbitacin B, with high efficiency. researchgate.net Studies using human liver microsomes have also shed light on the metabolic transformations of cucurbitacins, such as the hydrolysis of Cucurbitacin E to Cucurbitacin I, which are enzymatic processes. nih.gov These biocatalytic methods provide a route to novel derivatives that can be difficult to achieve through traditional chemical synthesis. nih.govresearchgate.net

| Enzyme/System | Substrate(s) | Product(s) | Transformation Type | Reference |

| Acetyltransferase (ACT1) | Cucurbitacin I | Cucurbitacin E | Acetylation at C-25 | researchgate.net |

| Acetyltransferase (ACT1) | Cucurbitacin B | Cucurbitacin D | Deacetylation at C-25 | researchgate.net |

| Acetyltransferase (ACT3) | Cucurbitacin I, Cucurbitacin E | 16-O-acetyl CuI, 16-O-acetyl CuE | Acetylation at C-16 | researchgate.net |

| Streptomyces sp. | Cucurbitacin B glycoside | Cucurbitacin B | Deglycosylation | researchgate.net |

| Human Liver Microsomes | Cucurbitacin E | Cucurbitacin I | Hydrolysis | nih.gov |

Application of Green Chemistry Principles in Tetrahydroisocucurbitacin I Synthesis

Green chemistry principles focus on designing chemical processes that are efficient, safe, and environmentally benign. While specific studies on the "green" synthesis of Tetrahydroisocucurbitacin I are not prevalent, the broader field of cucurbitacin synthesis is increasingly adopting methods that align with these principles.

The enzymatic and biotransformation approaches described in the previous section are inherently green. Biocatalysis, using either isolated enzymes or whole microorganisms, offers several advantages over traditional organic synthesis:

High Selectivity: Enzymes exhibit exquisite chemo-, regio-, and enantioselectivity, which reduces the need for protecting groups and minimizes the formation of unwanted byproducts. researchgate.net

Mild Reaction Conditions: Biotransformations typically occur in aqueous media at ambient temperature and pressure, reducing energy consumption and the need for harsh solvents or reagents. researchgate.net

Renewable Resources: The starting materials for biotransformation can often be derived from renewable plant extracts, and the enzymes themselves are biodegradable catalysts. researchgate.net

Furthermore, the development of heterologous production systems represents a significant step towards sustainable cucurbitacin synthesis. By identifying the biosynthetic genes from plants and expressing them in engineered microorganisms like yeast (Saccharomyces cerevisiae) or in tobacco, it is possible to produce specific cucurbitacin precursors like cucurbitadienol. nih.gov This synthetic biology approach avoids the often low and variable yields from plant extraction, bypasses the need for large-scale cultivation and extraction with organic solvents, and provides a contained, scalable, and potentially more sustainable manufacturing platform for these complex molecules. nih.govcivilica.com These bio-based methods are the most promising avenues for applying green chemistry principles to the production of Tetrahydroisocucurbitacin I and other valuable analogues.

Biological Activities and Mechanistic Insights of Tetrahydroisocucurbitacin I

Anticancer and Chemopreventive Activities

Cytoskeletal Rearrangement and Associated Cellular Effects

Further research specifically investigating "Tetrahydroisocucurbitacin I" is required to address these topics accurately.

Anti-inflammatory and Immunomodulatory Effects

The anti-inflammatory and immunomodulatory properties of cucurbitacins, a class of compounds to which Tetrahydroisocucurbitacin I belongs, have been a subject of scientific investigation. These compounds demonstrate the ability to influence various pathways involved in the inflammatory response.

Inhibition of Pro-inflammatory Mediators and Enzymes (e.g., Cyclooxygenases (COX), Lipoxygenases (LOX), Phospholipase A2)

Cucurbitacins have been shown to exhibit anti-inflammatory effects by targeting key enzymes involved in the inflammatory cascade. Notably, Cucurbitacin E has been found to inhibit cyclooxygenase (COX) enzymes. nih.gov COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. By inhibiting COX, cucurbitacins can effectively reduce the production of these pro-inflammatory molecules.

The broader class of cucurbitacins has been recognized for its anti-inflammatory potential, which is a significant aspect of their diverse biological activities. nih.govnih.gov While the specific actions of Tetrahydroisocucurbitacin I on lipoxygenases (LOX) and phospholipase A2 are not extensively detailed in current research, the general anti-inflammatory profile of cucurbitacins suggests a potential for interaction with these pathways as well.

Modulation of Cytokine and Chemokine Expression

Research has demonstrated that cucurbitacins can modulate the expression of various cytokines and chemokines, which are crucial signaling molecules in the immune system. For instance, Cucurbitacin B has been observed to effectively inhibit the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Interleukin-18 (IL-18) in ATP-stimulated macrophages. nih.gov This inhibition is achieved by regulating TLR4 signaling, which in turn reduces the expression of the NLRP3 inflammasome and pro-IL-1β. nih.gov

Furthermore, Cucurbitacin B also suppresses NLRP3 activation and the subsequent formation of the inflammasome complex by downregulating ACS expression, leading to a decrease in both IL-1β production and cleaved caspase-1 activity. nih.gov Another cucurbitacin, Cucurbitacin D, has been noted to promote immunomodulatory activity in macrophages by increasing the lipopolysaccharide-induced production of IL-1β, which stimulates inflammasome activation. nih.gov These findings highlight the capacity of cucurbitacins to influence the intricate network of immune signaling molecules.

Free Radical Scavenging and Antioxidant Mechanisms

Cucurbitacins have demonstrated notable antioxidant properties and the ability to scavenge free radicals. The antioxidant potential of pure Cucurbitacin B, E, and I has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. mdpi.com In these studies, Cucurbitacin I exhibited the highest free radical scavenging activity, suggesting its role in mitigating cellular damage caused by oxidative stress. mdpi.com

The mechanism by which cucurbitacin glycosides act as antioxidants is believed to involve direct interaction with reactive oxygen species. nih.gov For example, Cucurbitacin E glycoside has been shown to exhibit antioxidant properties through a direct scavenging effect on various free radicals. nih.gov This capacity to neutralize reactive oxygen and nitrogen species is a key aspect of their biological activity, as demonstrated by the ability of Cucurbitacin L 2-O-β-Glucoside to act as an effective antioxidant in both ORAC (Oxygen Radical Absorbance Capacity) and FRAP (Ferric Reducing Antioxidant Power) assays. nih.gov

Table 1: Effects of Selected Cucurbitacins on Inflammatory and Oxidative Stress Markers

| Compound | Biological Target/Activity | Observed Effect | Reference |

|---|---|---|---|

| Cucurbitacin E | Cyclooxygenase (COX) enzymes | Inhibition | nih.gov |

| Cucurbitacin B | Pro-inflammatory cytokines (IL-1β, TNF-α, IL-18) | Inhibition of production | nih.gov |

| Cucurbitacin D | Macrophage activity | Promotes immunomodulatory activity | nih.gov |

| Cucurbitacin I | Free radical scavenging (DPPH assay) | Highest activity among B, E, and I | mdpi.com |

| Cucurbitacin E Glycoside | Reactive oxygen species | Direct scavenging effect | nih.gov |

| Cucurbitacin L 2-O-β-Glucoside | Antioxidant activity (ORAC and FRAP assays) | Effective antioxidant | nih.gov |

Antimicrobial Properties

The antimicrobial potential of cucurbitacins has been acknowledged, contributing to their broad spectrum of biological activities. nih.govnih.gov These compounds are produced by plants as a defense mechanism against various pathogens. wikipedia.org

Mechanisms of Bacterial Cell Membrane Disruption

While the antimicrobial activity of cucurbitacins has been reported, specific studies detailing the mechanism of bacterial cell membrane disruption by Tetrahydroisocucurbitacin I are not extensively available. Research on other natural antimicrobial compounds often points to the disruption of the cell membrane integrity as a key mechanism of action, leading to cell death. However, further investigation is required to determine if Tetrahydroisocucurbitacin I employs a similar mechanism.

Inhibition of Microbial Protein and Enzyme Synthesis

The ability of Tetrahydroisocucurbitacin I to inhibit microbial protein and enzyme synthesis has not been specifically elucidated in the available research. Many antimicrobial agents function by targeting essential cellular processes such as protein synthesis, thereby halting the growth and proliferation of microorganisms. Future studies are needed to explore whether this mechanism is relevant to the antimicrobial properties of Tetrahydroisocucurbitacin I.

Table 2: Investigated Antimicrobial Mechanisms of Tetrahydroisocucurbitacin I

| Mechanism | Finding |

|---|---|

| Bacterial Cell Membrane Disruption | Specific data for Tetrahydroisocucurbitacin I is not currently available. |

| Inhibition of Microbial Protein and Enzyme Synthesis | Specific data for Tetrahydroisocucurbitacin I is not currently available. |

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data on the chemical compound Tetrahydroisocucurbitacin I to generate the detailed article as requested in the provided outline.

The existing research primarily focuses on the broader class of cucurbitacins or more common derivatives such as Cucurbitacin B, D, E, and I. nih.govnih.govmdpi.comresearchgate.netresearchgate.net While cucurbitacins as a group are known to exhibit a wide range of biological activities—including antimicrobial, antiviral, hepatoprotective, anthelmintic, antihyperglycemic, and cardioprotective properties—this information cannot be directly and accurately attributed to the specific tetrahydroiso- derivative mentioned in the request. nih.gov

Detailed and specific research findings regarding Tetrahydroisocucurbitacin I's interference with microbial DNA/RNA replication, its distinct antifungal and antiviral profiles, and other documented biological activities such as hepatoprotective, anthelmintic, antihyperglycemic, and cardioprotective effects are not available in the public domain based on the search results.

Therefore, to maintain scientific accuracy and avoid speculation, the article cannot be generated at this time. Further research and publication of data specifically on Tetrahydroisocucurbitacin I are needed to fulfill such a request.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Tetrahydroisocucurbitacin I and Its Analogues

Elucidation of Key Pharmacophoric Features for Diverse Biological Activities

The biological activity of cucurbitacins is intrinsically linked to their unique tetracyclic triterpenoid (B12794562) structure, known as the cucurbitane skeleton. jhpr.irnih.gov SAR studies across a wide range of analogues have identified several key pharmacophoric features essential for their cytotoxic and anti-inflammatory effects.

The most critical features for cytotoxicity include:

The α,β-unsaturated carbonyl group in ring A is widely considered indispensable for activity. This Michael acceptor can form covalent bonds with nucleophilic residues, such as cysteine thiols, in target proteins. researchgate.net

A carbonyl group at C-11 is another crucial element for cytotoxic potency.

The double bond at C22-C24 in the side chain contributes significantly to the bioactivity. Saturation of this bond, as seen in dihydrocucurbitacins, generally leads to a marked decrease in cytotoxic effects. nih.gov

An acetyl group at the C-25 hydroxyl is a common feature among potent cucurbitacins like B and E. The absence of this group is a distinguishing feature of other analogues like cucurbitacin D and I. nih.gov

Oxygenation patterns across the scaffold, including hydroxyl groups at C-2, C-16, and C-20, play a modulating role in the potency and selectivity of the compounds. mdpi.comresearchgate.net For instance, Cucurbitacin I is characterized by hydroxyl groups at C-1 and C-2. nih.gov

These features collectively enable cucurbitacins to interact with multiple cellular targets, most notably the JAK/STAT signaling pathway. nih.gov The ability of these compounds to inhibit the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3) is a key mechanism behind their anticancer effects. nih.govnih.gov

Impact of Specific Structural Modifications on Efficacy, Potency, and Selectivity

The synthesis and biological evaluation of numerous cucurbitacin derivatives have shed light on how specific structural changes can modulate their pharmacological profile. nih.govmdpi.com These modifications aim to improve potency against cancer cells, enhance selectivity for specific molecular targets, and reduce the characteristic toxicity of this compound class. jhpr.irmdpi.com

Key findings from these studies include:

Modifications at Ring A: Changes to the functional groups in ring A significantly impact cytotoxicity. The conversion of the C-3 carbonyl to a hydroxyl group has been shown to result in a loss of anti-JAK2 activity, demonstrating the importance of this feature for target selectivity. nih.gov

Modifications at C-16: The hydroxyl group at C-16 is a common site for modification. Its presence and stereochemistry can influence the compound's interaction with target proteins.

Modifications of the Side Chain (C-25): The acetoxy group at C-25 is a key site for derivatization. In one study, replacing the acetoxy group of Cucurbitacin B with various substituted phenyl groups led to analogues with altered activity. Notably, introducing substituents with reduced steric hindrance at the meta-position of the phenyl ring enhanced antiproliferative activity. One such analogue, compound 87 , was found to be twice as potent as the parent Cucurbitacin B against A549 lung cancer cells. researchgate.net Another derivative, A11 , designed with modifications at the C-25 position, showed a 23-fold more potent binding to its target (IGF2BP1) and superior in vivo efficacy and safety compared to Cucurbitacin B. researchgate.net

The following table summarizes the cytotoxic activity of selected cucurbitacins and their derivatives against various human cancer cell lines, illustrating the impact of structural variations.

| Compound | Key Structural Feature | Cell Line | IC50 Value | Source |

|---|---|---|---|---|

| Cucurbitacin B | Parent Compound | A549 (Lung) | ~13.6 nM | researchgate.net |

| Compound 87 | C-25 Phenyl Derivative | A549 (Lung) | 6.8 nM | researchgate.net |

| Cucurbitacin IIa | Parent Compound | HeLa (Cervical) | 0.389 µM | rsc.org |

| Derivative 2 | Cucurbitacin IIa analogue | SKOV3 (Ovarian) | 1.2 µM | rsc.org |

| Derivative 4d | Cucurbitacin IIa analogue | SKOV3 (Ovarian) | 2.2 µM | rsc.org |

| Cucurbitacin E | Parent Compound | MDA-MB-231 (Breast) | 0.56 µM | researchgate.net |

| Cucurbitacin I | Parent Compound | MDA-MB-231 (Breast) | 0.15 µM | researchgate.net |

Application of Computational Modeling and Molecular Docking Approaches in SAR/QSAR

Computational techniques, including molecular docking and QSAR, have become invaluable tools for rationalizing the SAR of cucurbitacins and guiding the design of new, more potent analogues. nih.govnih.gov These in silico methods provide insights into the molecular interactions between the compounds and their biological targets, helping to predict binding affinities and biological activities. tjnpr.orgatlantis-press.com

Molecular docking studies have successfully modeled the interactions of cucurbitacins with several key cancer-related proteins:

JAK/STAT Pathway: Docking studies have shown that cucurbitacins can bind to the kinase domain of JAK2 and the SH2 domain of STAT3, preventing the phosphorylation and activation of STAT3. nih.gov This aligns with experimental data showing that cucurbitacins inhibit STAT3-mediated gene transcription. nih.govmedchemexpress.com

PI3K/AKT Pathway: Cucurbitacin D was predicted through docking to bind effectively to both PI3K and AKT1. The simulation showed low binding energies of -2.57 kcal/mol and -10.46 kcal/mol for PI3K and AKT1, respectively, suggesting these are potential direct targets. atlantis-press.com

Other Kinases and Proteins: Docking has also been used to explore interactions with other targets like the Epidermal Growth Factor Receptor (EGFR) and myosin 9b. nih.govtjnpr.orgajol.info For Cucurbitacin E, a favorable binding score of -9.1 kJ/mol was calculated for its interaction with myosin 9b. tjnpr.orgajol.info

QSAR studies have been performed on series of cucurbitacin derivatives to build mathematical models that correlate structural features with cytotoxic activity. nih.govconicet.gov.arconicet.gov.ar A study on 43 derivatives against the A549 lung cancer cell line developed a predictive QSAR model. The descriptors selected by the model suggested that the cytotoxic activity is related to the potential for electrophilic attack on cellular components, reinforcing the importance of the Michael acceptor moiety. nih.govconicet.gov.arconicet.gov.ar

| Compound | Protein Target | Binding Energy / Score | Key Interactions / Findings | Source |

|---|---|---|---|---|

| Cucurbitacin D | AKT1 | -10.46 kcal/mol | Interacts via 5 conventional H-bonds and multiple alkyl/Pi-alkyl bonds. | atlantis-press.com |

| Cucurbitacin D | PI3K | -2.57 kcal/mol | Interacts via 2 conventional H-bonds with residues like Lys833. | atlantis-press.com |

| Cucurbitacin E | Myosin 9b (5C5S) | -9.1 kJ/mol | Indicates significant binding affinity. | tjnpr.orgajol.info |

| Cucurbitacin O | TYK2 Receptor | - | Identified as a promising inhibitor among 17 derivatives studied. | recentscientific.com |

| 16-dehydroxycucurbitacin | Topoisomerase IIβ | -7.7 kcal/mol | Showed higher binding affinity than the standard drug etoposide. | nih.gov |

Influence of Physicochemical Parameters (e.g., Lipophilicity, Electronic Effects, Steric Effects) on Biological Activity

The biological activity of cucurbitacins is governed by a delicate balance of various physicochemical parameters, which are quantified and analyzed in QSAR studies. nih.govresearchgate.net These properties dictate the compound's ability to reach its target (pharmacokinetics) and interact effectively once there (pharmacodynamics).

Electronic Effects: The electronic nature of the cucurbitacin scaffold is paramount. As highlighted by QSAR studies, the electrophilic character of the α,β-unsaturated ketone in ring A is a dominant factor in cytotoxicity. nih.govconicet.gov.ar This feature allows for covalent bond formation with soft nucleophiles like cysteine residues in target proteins, leading to irreversible inhibition. Modifications that alter the electron density of this system can significantly change the compound's reactivity and, consequently, its biological potency.

Steric Effects: The size and shape of the molecule and its substituents play a critical role in how it fits into the binding pocket of a target protein. This steric influence is evident in SAR studies where modifications at the C-25 side chain of Cucurbitacin B showed that less bulky substituents on an attached phenyl ring resulted in enhanced antiproliferative activity. researchgate.net This suggests that excessive steric hindrance can prevent optimal binding and reduce efficacy.

Lipophilicity: Lipophilicity, often expressed as logP, influences a molecule's solubility, membrane permeability, and binding to plasma proteins. While not as extensively detailed for cucurbitacins as electronic and steric factors in the reviewed literature, it is a fundamental property in drug design. QSAR studies on cucurbitacins have included descriptors related to lipophilicity. tandfonline.com A proper balance is required; a molecule must have sufficient lipophilicity to cross cell membranes but also adequate aqueous solubility to be distributed throughout the body. The highly oxygenated nature of the cucurbitacin skeleton suggests that its lipophilicity can be finely tuned through derivatization, for example, by adding or removing hydroxyl or acetyl groups. nih.govtandfonline.com

Future Research Directions and Emerging Applications of Tetrahydroisocucurbitacin I

Investigation of Novel Biological Targets and Pathways for Therapeutic Development

Future research into Tetrahydroisocucurbitacin I is poised to uncover novel biological targets and signaling pathways, expanding its therapeutic potential. While related cucurbitacins are known to modulate several key cellular pathways, the specific interactions of Tetrahydroisocucurbitacin I remain a burgeoning area of investigation. Cucurbitacins generally exhibit anticancer effects by inducing cell-cycle arrest, promoting apoptosis, and suppressing cancer cell proliferation through the inhibition of critical signaling pathways, including JAK-STAT3, Wnt, PI3K/Akt, and MAPK. mdpi.comevitachem.com A primary research goal is to determine if Tetrahydroisocucurbitacin I interacts with these known pathways with different affinity or specificity, or if it engages entirely new molecular targets.

The identification of novel targets is a cornerstone of modern drug discovery, offering pathways to develop more selective and effective therapies. nih.govasbmb.orgresearchgate.net Research efforts may focus on unbiased screening approaches, such as proteomics and chemical genetics, to identify direct binding partners of Tetrahydroisocucurbitacin I within the cell. Deeper understanding of its mechanism of action is a prerequisite for designing and developing novel, potent hit molecules for therapeutic use. nih.gov The discovery of a unique regulatory site or mechanism of action could pave the way for developing drugs that are highly selective for specific disease states. asbmb.org

Table 1: Known Signaling Pathways Modulated by the Cucurbitacin Family

| Pathway | General Function | Implication in Disease | Potential Role of Tetrahydroisocucurbitacin I |

|---|---|---|---|

| JAK-STAT3 | Signal transduction for cytokines and growth factors, regulating immunity, cell proliferation, and apoptosis. | Aberrant activation is common in many cancers, promoting tumor growth and survival. mdpi.com | Investigation of potent and specific inhibition of STAT3 phosphorylation. |

| PI3K/Akt | Regulates cell survival, proliferation, and metabolism. | Frequently hyperactivated in cancer, leading to uncontrolled cell growth and resistance to apoptosis. mdpi.com | Exploration of effects on key downstream effectors of the pathway. |

| MAPK | Controls fundamental cellular processes including proliferation, differentiation, and stress response. | Dysregulation is a hallmark of many cancers, contributing to tumor progression. mdpi.com | Analysis of differential modulation of MAPK subfamilies (e.g., ERK, JNK, p38). |

| Wnt | Crucial for embryonic development and tissue homeostasis. | Inappropriate activation is linked to the development of colorectal and other cancers. mdpi.com | Examination of inhibitory effects on Wnt signaling components. |

Development of Advanced Analytical Platforms for In Situ and Real-Time Detection

The development of sophisticated analytical methods is crucial for the detection and quantification of Tetrahydroisocucurbitacin I in various matrices, from plant tissues to biological samples. Current state-of-the-art techniques primarily rely on liquid chromatography coupled with mass spectrometry (LC-MS). ciklab.com Methods such as high-performance liquid chromatography/quadrupole-time-of-flight mass spectrometry (HPLC-Q-TOF-MS) and tandem mass spectrometry (LC-MS/MS) have been successfully employed for the identification and quantification of a range of cucurbitacins, including Cucurbitacin I. postharvest.biznih.gov One validated method using an LC-MS/MS system achieved a limit of quantification of 0.01 mg/kg, demonstrating high sensitivity. postharvest.biz

Future advancements will likely focus on developing platforms capable of in situ and real-time detection. Such technologies are essential for understanding the compound's dynamic localization in living cells and tissues, as well as for high-throughput screening in drug discovery and quality control in production processes. Techniques like mass spectrometry imaging could provide spatial information on the distribution of the compound within biological samples. Furthermore, the development of biosensors and specific molecular probes could enable real-time monitoring of Tetrahydroisocucurbitacin I levels, offering immediate feedback in research and production settings. tezu.ernet.in

Table 2: Advanced Analytical Techniques for Cucurbitacin Detection

| Technique | Principle | Advantages | Application |

|---|---|---|---|

| LC-MS/MS | Separates compounds by liquid chromatography, followed by mass analysis of precursor and fragment ions for specific identification and quantification. ciklab.com | High sensitivity, high specificity, and robustness. | Gold standard for quantifying known cucurbitacins in complex mixtures. ciklab.compostharvest.biz |

| HPLC-Q-TOF-MS | Combines HPLC separation with high-resolution mass spectrometry, allowing for the accurate mass determination of compounds. nih.gov | Enables identification of unknown metabolites and provides high-confidence structural elucidation. | Screening and systematic identification of cucurbitacins and their glycosides in plant extracts. nih.gov |

| UHPLC-MS | Utilizes ultra-high-performance liquid chromatography with smaller particle columns for faster and more efficient separations prior to mass spectrometry. pragolab.cz | Reduced analysis times, increased sample throughput, and high resolution. pragolab.cz | Rapid screening methods for a wide range of natural products and metabolites. |

| Biosensors | Employs biological recognition elements (e.g., enzymes, antibodies) coupled to a transducer to detect a specific analyte. tezu.ernet.in | Potential for real-time, portable, and highly selective detection without extensive sample preparation. | Future development for in situ monitoring in bioreactors or clinical diagnostics. |

Exploration of Green Synthesis and Sustainable Production Methodologies

The demand for complex natural products like Tetrahydroisocucurbitacin I necessitates the development of sustainable and environmentally friendly production methods. Traditional reliance on agricultural extraction can be limited by low yields, geographical constraints, and seasonal variability. Therefore, research is shifting towards biotechnological and "green" synthesis approaches. The biosynthesis of cucurbitacins is initiated by the enzyme oxidosqualene cyclase, encoded by the "bitter" (Bi) gene, which converts 2,3-oxidosqualene (B107256) into the core cucurbitadienol (B1255190) skeleton. mdpi.comresearchgate.net

Metabolic engineering of plant cell cultures presents a promising avenue for sustainable production. The use of Cucurbita pepo hairy root cultures has been explored as a platform to enhance the production of cucurbitacins. frontiersin.org Such plant-based systems can be cultivated in controlled bioreactors, offering a continuous and scalable supply of the desired compound independent of climate and soil conditions. researchgate.net Optimizing factors like aeration and agitation within the bioreactor can significantly influence the yield of specific cucurbitacins. researchgate.net This approach aligns with the principles of green chemistry by utilizing biological systems, reducing the need for harsh solvents and reagents often used in traditional chemical synthesis. scispace.comchalcogen.ronih.gov Further research into elucidating and reconstructing the entire biosynthetic pathway in microbial hosts like yeast could offer an even more controlled and efficient production platform.

Computational Design and De Novo Synthesis of Novel, Potent Analogues

The structural complexity of Tetrahydroisocucurbitacin I offers a rich scaffold for the design of novel analogues with improved therapeutic properties. A key objective in modifying natural products is to enhance their biological activity and selectivity while reducing toxicity. mdpi.comu-picardie.fr The integration of computational design with advanced synthetic chemistry is a powerful strategy to achieve this.

Computational approaches, such as molecular docking and molecular dynamics simulations, allow researchers to model the interaction between potential analogues and their biological targets in silico. nih.govnih.gov This enables the rational design of new structures with predicted high affinity and specificity before undertaking complex chemical synthesis. nih.govresearchgate.net These computational tools can help identify key structural modifications that enhance binding or alter the pharmacological profile of the parent compound.

A significant breakthrough that facilitates this approach is the development of de novo total synthesis routes for the cucurbitane skeleton. nih.govacs.org Recently, the first asymmetric de novo synthesis of a cucurbitane natural product was achieved, providing direct access to the core tetracyclic structure without relying on biosynthetic precursors. nih.govacs.org This synthetic capability is revolutionary, as it allows for the creation of previously inaccessible analogues designed through computational methods. By combining predictive computational models with the power of de novo synthesis, researchers can systematically explore the chemical space around the Tetrahydroisocucurbitacin I scaffold to generate novel, potent, and highly targeted therapeutic agents. u-picardie.frmdpi.com

Q & A

Q. What analytical techniques are most reliable for identifying and characterizing Tetrahydroisocucurbitacin I in natural product extracts?

To confirm the identity and purity of Tetrahydroisocucurbitacin I, researchers should employ a combination of chromatographic and spectroscopic methods. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) can isolate and verify the compound’s molecular mass. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly to differentiate it from structurally similar cucurbitacins. Cross-referencing with published spectral databases and authentic standards is essential for validation . For reproducibility, experimental protocols must detail solvent systems, column specifications, and calibration standards to minimize batch-to-batch variability .

Q. How can researchers optimize the extraction and synthesis of Tetrahydroisocucurbitacin I for laboratory-scale studies?

Extraction efficiency depends on solvent polarity and plant tissue pretreatment. Ethanol-water mixtures (70–80% ethanol) are often effective for cucurbitacin derivatives. For synthesis, semi-synthetic routes from precursor molecules (e.g., cucurbitacin B) may reduce complexity. Reaction conditions (temperature, catalysts) should be systematically varied, with purity assessed via thin-layer chromatography (TLC) and HPLC. Documenting yield percentages and side products at each step is critical for protocol refinement .

Q. What in vitro assays are appropriate for preliminary evaluation of Tetrahydroisocucurbitacin I’s biological activity?

Begin with cytotoxicity assays (e.g., MTT or resazurin-based tests) across cancer cell lines (e.g., HeLa, MCF-7) to establish IC₅₀ values. Compare results with positive controls (e.g., doxorubicin) and include solvent-only controls to rule out vehicle interference. For anti-inflammatory activity, measure inhibition of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in LPS-stimulated macrophages. Ensure assays are replicated in triplicate and statistically analyzed (e.g., ANOVA with post-hoc tests) to confirm significance .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the mechanism of action of Tetrahydroisocucurbitacin I in apoptosis induction?

Use flow cytometry with Annexin V/PI staining to quantify apoptotic cells. Combine this with Western blotting to assess caspase-3/7 activation and Bcl-2 family protein expression. To differentiate between intrinsic and extrinsic pathways, employ mitochondrial membrane potential assays (JC-1 dye) and evaluate death receptor activation (e.g., Fas/CD95). Include siRNA knockdown of key apoptotic regulators (e.g., p53) to confirm pathway specificity .

Q. What strategies address contradictory data in Tetrahydroisocucurbitacin I’s reported pharmacological effects across studies?

Discrepancies may arise from variations in cell lines, dosing regimes, or compound purity. Conduct a systematic review (PRISMA guidelines) to identify confounding factors . Replicate conflicting studies under standardized conditions, including batch-to-batch compound verification and identical assay protocols. Use meta-analysis to pool data and assess heterogeneity (I² statistic) .

Q. How should researchers design toxicology studies for Tetrahydroisocucurbitacin I to balance efficacy and safety?

Perform acute and subchronic toxicity tests in rodent models, monitoring organ weight, histopathology, and serum biomarkers (ALT, AST, creatinine). Establish the maximum tolerated dose (MTD) and no-observed-adverse-effect level (NOAEL). For mechanistic toxicology, evaluate off-target effects via kinase profiling or transcriptomic analysis. Compare toxicity profiles with structural analogs to identify toxicity-structure relationships .

Q. What computational methods are effective for predicting Tetrahydroisocucurbitacin I’s interactions with molecular targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) can predict binding affinities to targets like STAT3 or NF-κB. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for kinetic parameters (Kd, ΔG). Use molecular dynamics simulations (GROMACS) to assess binding stability over time. Cross-reference with mutagenesis studies to confirm critical binding residues .

Q. How can researchers investigate synergistic effects of Tetrahydroisocucurbitacin I with existing chemotherapeutics?

Use combination index (CI) analysis via the Chou-Talalay method. Test fixed-ratio combinations (e.g., 1:1, 1:2) in cell viability assays and calculate synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1). Mechanistic studies should evaluate pharmacokinetic interactions (e.g., CYP450 enzyme inhibition) and pharmacodynamic overlap (e.g., shared signaling pathways) .

Q. What methodologies ensure stability assessment of Tetrahydroisocucurbitacin I in biological matrices for pharmacokinetic studies?

Conduct forced degradation studies under varying pH, temperature, and light conditions. Quantify degradation products via HPLC-MS/MS. For in vivo stability, use plasma protein binding assays (ultrafiltration) and microsomal incubation (CYP450 metabolism). Validate bioanalytical methods per FDA guidelines, including specificity, accuracy (recovery ≥85%), and precision (CV ≤15%) .

Q. How should systematic reviews and meta-analyses be structured to evaluate Tetrahydroisocucurbitacin I’s therapeutic potential?

Follow Cochrane Collaboration protocols for literature screening, data extraction, and bias assessment (e.g., ROBINS-I tool) . Include only peer-reviewed studies with validated compound identification. Stratify analysis by study type (in vitro, in vivo, clinical) and outcome measures. Use funnel plots to assess publication bias and random-effects models to account for heterogeneity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |